molecular formula C7H2Cl2F5NO B1412097 2,4-Dichloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine CAS No. 1228897-92-4

2,4-Dichloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine

Cat. No.: B1412097
CAS No.: 1228897-92-4
M. Wt: 281.99 g/mol
InChI Key: GJJGULJPZNLAFZ-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine is a complex organic compound characterized by the presence of multiple halogen atoms and a pyridine ring. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Common reagents used in these reactions include chlorinating agents, fluorinating agents, and trifluoromethylating agents .

Industrial Production Methods: Industrial production of this compound often employs advanced techniques such as catalytic reactions and high-pressure conditions to ensure high yield and purity. The use of specialized catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

2,4-Dichloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to interact with various enzymes and receptors, influencing biological pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: 2,4-Dichloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine is unique due to its specific arrangement of halogen atoms and the presence of both difluoromethoxy and trifluoromethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications .

Properties

IUPAC Name

2,4-dichloro-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F5NO/c8-2-1-3(7(12,13)14)15-5(9)4(2)16-6(10)11/h1,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJGULJPZNLAFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1C(F)(F)F)Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801183738
Record name 2,4-Dichloro-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801183738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228897-92-4
Record name 2,4-Dichloro-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228897-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801183738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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